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  • Product: 3-(P-Tolyl)oxetan-3-amine
  • CAS: 1322200-77-0; 1322878-25-0

Core Science & Biosynthesis

Foundational

Crystallographic Data and 3D Conformation of 3-(p-Tolyl)oxetan-3-amine: A Structural Paradigm Shift in Bioisosteric Design

Executive Summary The strategic replacement of traditional functional groups with strained, four-membered heterocycles has revolutionized modern drug discovery. While the substitution of carbonyls with oxetanes is a well...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic replacement of traditional functional groups with strained, four-membered heterocycles has revolutionized modern drug discovery. While the substitution of carbonyls with oxetanes is a well-documented tactic to improve physicochemical properties, extending this paradigm to amides—specifically via 3-aryl-3-amino-oxetanes like 3-(p-tolyl)oxetan-3-amine —reveals unexpected structural nuances.

As an application scientist, relying purely on 2D topological drawings is a critical pitfall. Through rigorous X-ray crystallographic analysis, we observe that the "carbonyl-to-oxetane" swap in amides does not yield a direct 3D structural mimic. Instead, 3-(p-tolyl)oxetan-3-amine adopts a distinct gauche conformation, fundamentally altering the amine exit vector to resemble a sulfonamide rather than a planar benzamide[1]. This whitepaper dissects the crystallographic data, conformational causality, and experimental methodologies required to validate the 3D architecture of 3-(p-tolyl)oxetan-3-amine.

The Carbonyl-to-Oxetane Swap: Structural Rationale

Amides, such as p-toluamide, are characterized by a planar geometry dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl π -system. This enforces a strict cis or trans conformation with torsion angles clustering tightly around 0° or 180°[2].

When designing 3-(p-tolyl)oxetan-3-amine as a bioisostere, the sp 2 -hybridized carbonyl carbon is replaced by an sp 3 -hybridized quaternary carbon (C3 of the oxetane ring). The initial hypothesis in the field was that the oxetane oxygen would act as the hydrogen-bond acceptor, while the primary amine would serve as the hydrogen-bond donor, perfectly mimicking the amide pharmacophore[3]. While the hydrogen-bonding capabilities are indeed maintained, the 3D spatial arrangement of these vectors is drastically reorganized by the inherent strain and hybridization of the oxetane ring[4].

Crystallographic Data & 3D Conformation Analysis

Ring Puckering and Steric Relief

Unsubstituted oxetanes are nearly planar, with a carbon-oxygen bond length of ~1.46 Å and carbon-carbon bond lengths of ~1.53 Å[5]. However, the introduction of a bulky p-tolyl group and a primary amine at the C3 position introduces severe eclipsing interactions with the adjacent methylene protons of the ring. To relieve this steric strain, crystallographic data demonstrates that substituted oxetanes deviate from planarity, adopting a puckered conformation with puckering angles reaching up to 16°[5].

The Gauche Preference and Exit Vectors

The most critical crystallographic finding for 3-aryl-3-amino-oxetanes is their rotational preference. Analysis of the Cambridge Structural Database (CSD) reveals that these molecules possess significantly lower barriers to rotation than amides, allowing them to flexibly accommodate binding sites[6].

In the solid state, 3-(p-tolyl)oxetan-3-amine overwhelmingly favors a gauche conformation [1]. This shifts the exit vector of the amine substituent out of the plane of the aryl ring. Consequently, the torsion angles and topological exit vectors of 3-(p-tolyl)oxetan-3-amine do not map onto a planar benzamide; rather, they align with the tetrahedral geometry of a sulfonamide [2],[4].

ConformationalShift Amide p-Toluamide Planar (0°/180°) Oxetane 3-(p-Tolyl)oxetan-3-amine Gauche Conformation Amide->Oxetane Carbonyl-to-Oxetane Swap Sulfonamide Sulfonamide Tetrahedral Exit Vector Oxetane->Sulfonamide Topological Equivalence

Conformational shift from planar amides to gauche amino-oxetanes, mimicking sulfonamides.

Physicochemical Implications of the 3D Structure

The 3D conformation directly dictates the physicochemical profile of the molecule. The table below synthesizes the quantitative and qualitative shifts observed when transitioning from a standard amide to the 3-(p-tolyl)oxetan-3-amine scaffold[1],[6],[7].

Propertyp-Toluamide (Amide)3-(p-Tolyl)oxetan-3-amineStructural Causality
3D Conformation Planar (cis/trans)GaucheRelief of eclipsing interactions around the sp 3 C3 quaternary center.
Exit Vector Match Amide-likeSulfonamide-likeThe gauche torsion angle projects the amine out of the aryl plane.
H-Bonding Donor & AcceptorDonor & AcceptorOxetane oxygen acts as the acceptor; primary amine acts as the donor.
Basicity (pKa) Very Low (Neutral)ModerateThe highly electronegative oxetane oxygen exerts a strong inductive (-I) effect, significantly reducing amine basicity compared to a standard benzylamine.
Lipophilicity (LogD) BaselineComparable (+0.07 avg)The strong dipole of the oxetane oxygen offsets the added aliphatic surface area.

Experimental Methodology: X-Ray Crystallography Protocol

To empirically validate the gauche conformation of 3-(p-tolyl)oxetan-3-amine, a self-validating crystallographic workflow is required. Free-base amino-oxetanes can occasionally present as oils or low-melting solids. Therefore, isolating the compound as a hydrochloride salt is the optimal choice to drive the formation of a robust, high-melting crystalline lattice via charge-assisted hydrogen bonding.

Step-by-Step Workflow:
  • Sample Preparation : Dissolve 50 mg of synthesized 3-(p-tolyl)oxetan-3-amine hydrochloride in a minimal volume (approx. 0.5 mL) of high-purity methanol.

  • Crystal Growth (Vapor Diffusion) : Transfer the methanolic solution to a 2-dram inner vial. Place this uncapped vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (diethyl ether). Seal the outer vial tightly. Allow undisturbed vapor diffusion at ambient temperature for 3–5 days until diffraction-quality single crystals form.

  • Crystal Mounting : Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen micromount.

  • Data Collection : Transfer the mount to an X-ray diffractometer equipped with a Mo K α ( λ = 0.71073 Å) or Cu K α microfocus source. Critical Step : Bathe the crystal in a nitrogen cold stream at 100 K. Cryogenic cooling is non-negotiable; it minimizes thermal atomic displacement parameters, allowing for the precise resolution of the subtle oxetane ring puckering and accurate mapping of the hydrogen bond networks.

  • Phase Solution and Refinement : Integrate the diffraction data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares minimization on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

CrystallographyWorkflow S1 1. Sample Preparation 3-(p-Tolyl)oxetan-3-amine HCl Salt S2 2. Crystal Growth Vapor Diffusion (MeOH / Et2O) S1->S2 S3 3. X-Ray Diffraction Cryogenic Data Collection (100 K) S2->S3 S4 4. Phase Solution & Refinement SHELXT / SHELXL Integration S3->S4 Note Cryogenic cooling minimizes thermal motion for precise puckering resolution. S3->Note S5 5. 3D Conformation Analysis Torsion Angle & Exit Vector Mapping S4->S5

Step-by-step X-ray crystallography workflow for 3-(p-Tolyl)oxetan-3-amine.

Conclusion

The structural characterization of 3-(p-tolyl)oxetan-3-amine underscores a critical lesson in modern drug design: 2D bioisosterism does not guarantee 3D topological equivalence. While amino-oxetanes successfully mimic the physicochemical properties and hydrogen-bonding capacity of amides, their gauche conformation and unique exit vectors make them superior structural mimics for sulfonamides[8]. By leveraging rigorous crystallographic protocols, researchers can exploit these nuanced exit vectors to access novel chemical space and orthogonal conformational control in structure-based drug design.

References

  • Ishikura, H., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry, 69(4), 3941-3956. URL:[Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. URL:[Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. (Contextual grounding for oxetane lipophilicity and basicity modulation). URL:[Link]

Sources

Exploratory

3-(p-Tolyl)oxetan-3-amine: A Comprehensive Technical Guide on Bioisosteric Applications, Safety, and Synthetic Integration

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties often necessitates the replacement of traditional functional groups with bioisosteres. 3-(p-Tolyl)o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties often necessitates the replacement of traditional functional groups with bioisosteres. 3-(p-Tolyl)oxetan-3-amine has emerged as a highly valuable synthetic building block. Featuring a highly strained four-membered cyclic ether (oxetane) fused to an arylamine, it serves as a robust bioisostere for amides, gem-dimethyl groups, and morpholines. This whitepaper provides an in-depth analysis of its chemical properties, safety profile, mechanistic utility in drug design, and self-validating protocols for its synthetic integration.

Chemical Identity & Safety Data Sheet (SDS) Profile

Accurate tracking of the compound's form (free base vs. hydrochloride salt) is a critical first step in any experimental workflow, as it directly dictates solubility, stability, and stoichiometric calculations during synthesis[1][2].

ParameterFree BaseHydrochloride (HCl) Salt
CAS Registry Number 1322878-25-01322200-77-0
Molecular Formula C10H13NOC10H14ClNO
Molecular Weight 163.22 g/mol 199.68 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Handling Precautions Hygroscopic; store under inert gas (Ar/N2).Store desiccated at room temperature.

Application Scientist Note: The HCl salt (CAS 1322200-77-0) is predominantly utilized in bench chemistry due to its enhanced benchtop stability and resistance to oxidative degradation compared to the free base[1][3].

Mechanistic Causality in Drug Design: The Amino-Oxetane Bioisostere

The strategic incorporation of 3-(p-Tolyl)oxetan-3-amine into a drug scaffold is rarely arbitrary; it is driven by specific causality to overcome liabilities such as poor solubility, high clearance, or off-target basicity.

  • Topological and Electronic Mimicry : Recent matched molecular pair studies have definitively shown that amino-oxetanes maintain both the H-bond acceptor (via the oxetane oxygen) and H-bond donor capabilities of analogous amides ()[4][5]. However, unlike planar amides, the oxetane ring adopts a preferred gauche conformation. This alters the exit vectors of the molecule, making amino-oxetanes topologically more similar to sulfonamides than flat amides[4].

  • Solubility and Lipophilicity : The high dipole moment of the oxetane ring disrupts crystal lattice packing, typically resulting in a significant increase in aqueous solubility. Surprisingly, this comes with only a marginal penalty to lipophilicity (average logD increase of +0.07 units), preserving the compound's lipophilic efficiency (LLE)[5][6].

  • Metabolic Stability : As demonstrated in the optimization of pyrazolo[1,5-a]pyrimidine CSNK2 inhibitors, replacing vulnerable linkages with cyclic bioisosteres can drastically reduce cytochrome P450-mediated clearance ()[7][8]. The oxetane ring acts as a steric shield, protecting the adjacent amine and p-tolyl group from rapid N-dealkylation or oxidation.

Bioisostere Amide Amide / Carbonyl Motif Oxetane Amino-Oxetane (e.g., 3-(p-Tolyl)oxetan-3-amine) Amide->Oxetane Bioisosteric Replacement Prop1 Maintained H-Bonding (Donor/Acceptor) Oxetane->Prop1 Prop2 Increased Aqueous Solubility Oxetane->Prop2 Prop3 Altered Exit Vectors (Gauche Conformation) Oxetane->Prop3 Prop4 Reduced Amine Basicity Oxetane->Prop4

Logical mapping of physicochemical property shifts upon amide-to-amino-oxetane bioisosteric replacement.

Physicochemical Data Presentation

The following table synthesizes the quantitative shifts observed when transitioning from a standard benzamide motif to an amino-oxetane motif[4][5].

PropertyBenzamide MotifAmino-Oxetane MotifCausality / Impact on Drug Design
Lipophilicity (logD) Baseline+0.07 units (Avg)Minimal change; maintains membrane permeability.
Aqueous Solubility BaselineSignificantly IncreasedHigh polarity and 3D structure disrupt crystal packing.
H-Bonding Profile Donor & AcceptorMaintainedOxetane O acts as acceptor; amine NH acts as donor.
Conformation PlanarGauche (3D)Alters exit vectors; allows exploration of new chemical space.
Amine Basicity (pKa) N/AReducedElectron-withdrawing oxetane lowers proximal amine pKa.

Self-Validating Experimental Protocols

A major pitfall in working with oxetanes is their susceptibility to ring-opening or isomerization under harsh acidic conditions or prolonged heating ()[9]. The following protocol describes a self-validating system for the mild amide coupling of 3-(p-Tolyl)oxetan-3-amine.

Protocol: Mild Amide Coupling using T3P

Objective: Couple 3-(p-Tolyl)oxetan-3-amine to a target carboxylic acid while preserving the integrity of the strained 4-membered oxetane ring.

  • Step 1: Reagent Preparation

    • Action: Dissolve the target carboxylic acid (1.0 eq) and 3-(p-Tolyl)oxetan-3-amine hydrochloride (1.1 eq) in anhydrous ethyl acetate (EtOAc) (0.2 M concentration).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the coupling agent. The HCl salt is used for precise stoichiometry, necessitating a subsequent neutralization step.

  • Step 2: Base Addition

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C under nitrogen.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently liberates the free amine from its HCl salt and neutralizes the acidic byproducts of the coupling reaction without engaging in side reactions with electrophilic intermediates.

  • Step 3: T3P Activation

    • Action: Add Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq) dropwise.

    • Causality: T3P is explicitly selected over traditional coupling agents (like EDC/HOBt or HATU) because it operates under extremely mild conditions and generates water-soluble byproducts. This mitigates the risk of acid-catalyzed oxetane isomerization, a known liability when using harsher activating agents[9].

  • Step 4: In-Process Control (IPC) and Monitoring

    • Action: Stir the reaction mixture at room temperature (25 °C) for 2-4 hours. Do not apply heat. Monitor the reaction progress via LC-MS.

    • Self-Validation: The system validates itself through continuous monitoring. The reaction is deemed complete only when the UV integration of the starting carboxylic acid falls below 5%. Heating is strictly avoided to prevent thermal degradation of the oxetane ring[9].

  • Step 5: Workup and Isolation

    • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure with a water bath temperature strictly below 40 °C.

    • Causality: Maintaining a low bath temperature during solvent evaporation is a critical control point to prevent thermal ring-opening of the final product during concentration[9].

Workflow Start Starting Materials: Carboxylic Acid + Amino-Oxetane HCl Base Base Addition (DIPEA, 0°C) Start->Base Activate Mild Activation (T3P in EtOAc, 25°C) Base->Activate IPC IPC: LC-MS Monitoring (Check Acid <5%) Activate->IPC IPC->Activate Incomplete (Continue Stirring) Workup Aqueous Workup (NaHCO3 quench, Bath <40°C) IPC->Workup Reaction Complete (Acid <5%) Product Intact Amino-Oxetane Coupled Product Workup->Product

Self-validating synthetic workflow for T3P-mediated amino-oxetane coupling with integrated IPCs.

References

  • Ishikura, H., et al. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry, 2026. URL:[Link]

  • Ong, H. W., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 2022. URL:[Link]

  • NextSDS. "3-(4-Methylphenyl)-3-oxetanamine hydrochloride — Chemical Substance Information." NextSDS, 2026. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-(P-Tolyl)oxetan-3-amine

An In-Depth Technical Guide to the Laboratory Synthesis of 3-(p-Tolyl)oxetan-3-amine Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Laboratory Synthesis of 3-(p-Tolyl)oxetan-3-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory synthesis of 3-(p-tolyl)oxetan-3-amine, a valuable building block for drug discovery and medicinal chemistry. The oxetane ring is an increasingly important structural motif in modern therapeutics, valued for its ability to fine-tune key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The incorporation of the 3-amino-3-aryl oxetane scaffold offers a rigid, three-dimensional framework that can present key pharmacophoric elements for optimal interaction with biological targets.[3] This guide details a robust three-step synthetic sequence, beginning with the formation of a key tertiary alcohol intermediate via a Grignard reaction, followed by a Ritter reaction to install the nitrogen functionality, and concluding with amide hydrolysis to yield the target primary amine. The protocol emphasizes not just the procedural steps but also the underlying chemical principles, critical control parameters, and safety considerations essential for successful and reproducible synthesis.

Introduction: The Significance of Oxetanes in Drug Discovery

Oxetanes, four-membered oxygen-containing heterocycles, have emerged from relative obscurity to become a privileged structure in medicinal chemistry.[4][5] Initially explored as isosteric replacements for gem-dimethyl and carbonyl groups, their utility has expanded significantly.[1][5] The inclusion of an oxetane moiety can lead to marked improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] Furthermore, the strained four-membered ring imparts a unique three-dimensional character to molecules, which can be advantageous for optimizing binding affinity to protein targets.[1]

The 3-aminooxetane substructure is particularly noteworthy, as it serves as a versatile scaffold for introducing diversity into drug candidates.[4][6] The amine provides a convenient handle for further functionalization, while the adjacent oxetane ring can reduce the basicity of the amine, a beneficial feature for modulating drug properties.[1][4] 3-(p-Tolyl)oxetan-3-amine combines these features with a lipophilic aryl group, making it a compound of high interest for researchers developing novel therapeutics in areas such as oncology and neurology.[2][4] This guide provides a reliable and thoroughly explained pathway to access this important chemical entity.

Overall Synthetic Pathway

The synthesis of 3-(p-tolyl)oxetan-3-amine is accomplished via a three-step sequence starting from commercially available 4-bromotoluene and oxetan-3-one.

Synthetic Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis start1 4-Bromotoluene intermediate1 3-Hydroxy-3-(p-tolyl)oxetane start1->intermediate1  i) Mg, THF  ii) Oxetan-3-one  iii) aq. NH4Cl start2 Oxetan-3-one intermediate2 N-(3-(p-tolyl)oxetan-3-yl)acetamide intermediate1->intermediate2  CH3CN, H2SO4 product 3-(p-Tolyl)oxetan-3-amine intermediate2->product  aq. HCl, Δ

Caption: Overall reaction scheme for the synthesis of 3-(p-tolyl)oxetan-3-amine.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.PuritySupplierNotes
4-Bromotoluene106-38-7≥98%Sigma-AldrichStore away from moisture.
Magnesium Turnings7439-95-4≥99.5%Sigma-AldrichActivate before use if necessary.
Iodine7553-56-2≥99.8%Sigma-AldrichUsed to initiate Grignard reaction.
Tetrahydrofuran (THF)109-99-9Anhydrous, ≥99.9%Sigma-AldrichDry over sodium/benzophenone.
Oxetan-3-one6704-31-0≥97%Combi-BlocksStore under inert atmosphere.
Ammonium Chloride (NH₄Cl)12125-02-9ACS ReagentVWRFor aqueous solution.
Sulfuric Acid (H₂SO₄)7664-93-9Concentrated (98%)Fisher ScientificCorrosive. Handle with extreme care.
Acetonitrile (CH₃CN)75-05-8Anhydrous, ≥99.8%Sigma-Aldrich---
Sodium Bicarbonate (NaHCO₃)144-55-8ACS ReagentVWRFor aqueous solution.
Hydrochloric Acid (HCl)7647-01-06 M Aqueous SolutionFisher ScientificCorrosive.
Sodium Hydroxide (NaOH)1310-73-2Pellets, ≥97%VWRFor aqueous solution.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9Laboratory GradeVWRFor drying organic extracts.
Diethyl Ether (Et₂O)60-29-7ACS GradeVWRFlammable.
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWR---
Hexanes110-54-3ACS GradeVWR---
Silica Gel112926-00-8230-400 meshVWRFor column chromatography.
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser and distillation apparatus

  • Heating mantle

  • Ice bath

  • Dropping funnel

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR tubes, Mass-spec vials, IR sample holders for characterization

Critical Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][8]

  • Grignard Reagent: The formation of the Grignard reagent is highly exothermic and moisture-sensitive. Anhydrous conditions are critical. Diethyl ether and THF are extremely flammable; ensure no ignition sources are present.[9]

  • Oxetanes: Oxetanes are cyclic ethers and should be handled with care. They can be flammable and potentially harmful.[10]

  • Strong Acids/Bases: Concentrated sulfuric acid and solutions of HCl and NaOH are highly corrosive.[11] Handle with extreme caution, and have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

  • Ritter Reaction: The reaction of the alcohol with concentrated acid is exothermic. Slow, controlled addition at low temperatures is crucial to prevent overheating and potential side reactions, including ring-opening of the oxetane.[5]

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Hydroxy-3-(p-tolyl)oxetane
  • Rationale: This step utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. The organomagnesium compound formed from 4-bromotoluene acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one to create the desired tertiary alcohol.[12] Anhydrous conditions are paramount as any trace of water will protonate and destroy the Grignard reagent.

  • Procedure:

    • Set up a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser (with a nitrogen/argon inlet), and a rubber septum.

    • Add magnesium turnings (1.58 g, 65.0 mmol, 1.3 equiv) to the flask. Briefly heat the flask under vacuum and backfill with nitrogen to ensure all surfaces are dry.

    • Add a small crystal of iodine to the flask.

    • In a separate dry flask, dissolve 4-bromotoluene (8.55 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

    • Add ~5 mL of the 4-bromotoluene solution to the magnesium turnings. The solution should turn colorless, and gentle reflux may be observed, indicating the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise via syringe at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve oxetan-3-one (3.60 g, 50.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture back to 0 °C and quench it by slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield 3-hydroxy-3-(p-tolyl)oxetane as a colorless oil or white solid.

Step 2: Synthesis of N-(3-(p-tolyl)oxetan-3-yl)acetamide via Ritter Reaction
  • Rationale: The Ritter reaction is an effective method for converting tertiary alcohols into N-tert-alkyl amides.[13] Under strong acidic conditions, the tertiary alcohol is protonated and loses water to form a relatively stable tertiary carbocation. This electrophilic intermediate is then trapped by the nucleophilic nitrogen of the acetonitrile solvent. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the stable amide.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the 3-hydroxy-3-(p-tolyl)oxetane (assuming ~40 mmol from the previous step) in 100 mL of acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and dropwise, add concentrated sulfuric acid (4.5 mL, ~80 mmol, 2.0 equiv) to the stirred solution, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

    • Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. (Caution: vigorous CO₂ evolution).

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • The product, N-(3-(p-tolyl)oxetan-3-yl)acetamide, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

Step 3: Hydrolysis to 3-(p-Tolyl)oxetan-3-amine
  • Rationale: The final step is the hydrolysis of the amide to liberate the free primary amine. Acid-catalyzed hydrolysis is typically effective and allows for the isolation of the product as a water-soluble hydrochloride salt, which often simplifies purification by separating it from non-basic organic impurities.[14]

  • Procedure:

    • Combine the N-(3-(p-tolyl)oxetan-3-yl)acetamide (assuming ~30 mmol from the previous step) with 75 mL of 6 M aqueous hydrochloric acid in a 250 mL round-bottom flask.

    • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amide.

    • Cool the reaction mixture to room temperature.

    • Wash the acidic aqueous solution with diethyl ether (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of 10 M aqueous sodium hydroxide until the pH is >12.

    • Extract the free amine into an organic solvent, such as dichloromethane or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(p-tolyl)oxetan-3-amine as the free base.

    • Alternative Isolation: To isolate the hydrochloride salt[15], after concentrating the reaction mixture, the resulting solid can be recrystallized from a suitable solvent system like ethanol/ether.

Experimental Workflow and Data Summary

Caption: Experimental workflow for the synthesis and analysis of 3-(p-tolyl)oxetan-3-amine.

Quantitative Data Summary Table
StepStarting MaterialReagentsMolar Eq.SolventTime (h)Temp (°C)Expected Yield
14-BromotolueneMg, Oxetan-3-one1.0 / 1.3 / 1.0THF3-40 to RT60-75%
23-Hydroxy-3-(p-tolyl)oxetaneH₂SO₄1.0 / 2.0CH₃CN4-60 to RT70-85%
3N-(3-(p-tolyl)oxetan-3-yl)acetamide6 M HCl1.0 / excessWater8-12Reflux80-95%

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • 3-Hydroxy-3-(p-tolyl)oxetane:

    • ¹H NMR: Expected signals for the p-substituted aromatic protons (~7.2-7.4 ppm), the oxetane methylene protons (doublets, ~4.5-4.8 ppm), the methyl group singlet (~2.3 ppm), and a broad singlet for the hydroxyl proton.

    • MS (ESI+): [M+H]⁺ or [M+Na]⁺ corresponding to C₁₀H₁₂O₂.

  • 3-(p-Tolyl)oxetan-3-amine:

    • ¹H NMR (CDCl₃): Signals for aromatic protons (~7.1-7.3 ppm), oxetane methylene protons (~4.6-4.9 ppm), a singlet for the tolyl methyl group (~2.3 ppm), and a broad singlet for the amine protons (~1.8-2.2 ppm, concentration-dependent).

    • ¹³C NMR (CDCl₃): Signals for the quaternary C3 carbon of the oxetane, the oxetane CH₂ carbons, four aromatic carbons, and the methyl carbon.

    • MS (ESI+): [M+H]⁺ corresponding to C₁₀H₁₃NO.

    • IR (neat): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the oxetane ring (~980 cm⁻¹).

References

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(49), 9052-9067.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • University of Tokyo. (n.d.). Safety Manual. [Link]

  • Organic Syntheses. (n.d.). 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Organic Syntheses, 64, 74. [Link]

  • Google Patents. (n.d.). Method for preparing 3-aryloxy-3-aryl propylamine.
  • Unacademy. (n.d.). Methods of Preparation of Amines. [Link]

  • Google Patents. (n.d.). Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers.
  • NCERT. (n.d.). Preparation of Amines. NCERT 12 Chemistry, 9.4. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Application

Application Notes and Protocols: Incorporating 3-(P-Tolyl)oxetan-3-amine into Novel Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological profiles.[1] This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological profiles.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of the novel, conformationally constrained amino acid, 3-(p-tolyl)oxetan-3-amine, into peptide backbones. The introduction of this unique moiety is anticipated to enhance proteolytic stability and influence peptide secondary structure, offering new avenues for the design of therapeutic peptides with improved drug-like properties.[2][3][4] This document outlines synthetic strategies, including considerations for solid-phase peptide synthesis (SPPS), coupling conditions for sterically hindered residues, and analytical techniques for the characterization of the resulting modified peptides.

Introduction: The Rationale for Incorporating 3-(p-Tolyl)oxetan-3-amine

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability.[5] The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[6][7][8] The 3-(p-tolyl)oxetan-3-amine moiety, a conformationally rigid structure, presents several potential advantages:

  • Enhanced Proteolytic Stability: The oxetane ring, as a bioisosteric replacement for a carbonyl group, can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life.[9][10][11]

  • Conformational Constraint: The rigid four-membered ring structure of the oxetane can induce specific turns or kinks in the peptide backbone, influencing its secondary structure and potentially enhancing binding affinity to its target.[4][5][12]

  • Modulation of Physicochemical Properties: The p-tolyl group introduces a hydrophobic element that can influence the peptide's solubility, lipophilicity, and membrane permeability, which are critical for bioavailability.[1]

  • Novel Structural Scaffolds: The unique geometry of the oxetane ring can lead to novel three-dimensional peptide conformations, expanding the accessible chemical space for drug discovery.[13]

This guide will provide the necessary protocols and technical insights to successfully incorporate 3-(p-tolyl)oxetan-3-amine into peptide sequences, enabling researchers to explore its potential in their drug discovery programs.

Synthesis and Preparation of Fmoc-3-(p-tolyl)oxetan-3-amine-OH

The successful incorporation of 3-(p-tolyl)oxetan-3-amine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) first requires the synthesis of the corresponding Fmoc-protected amino acid. While the synthesis of 3-(p-tolyl)oxetan-3-amine itself is a multi-step process often starting from oxetan-3-one, this guide will focus on the final protection step, assuming the availability of the free amine.[14][15]

Protocol 1: Fmoc Protection of 3-(p-Tolyl)oxetan-3-amine

This protocol describes the N-terminal protection of 3-(p-tolyl)oxetan-3-amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in SPPS.

Materials:

  • 3-(p-Tolyl)oxetan-3-amine hydrochloride[16]

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(p-tolyl)oxetan-3-amine hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to neutralize the hydrochloride salt and create a basic environment.

  • Add Fmoc-OSu to the solution and stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-3-(p-tolyl)oxetan-3-amine-OH.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-(p-Tolyl)oxetan-3-amine

The incorporation of sterically hindered amino acids like 3-(p-tolyl)oxetan-3-amine into a growing peptide chain on a solid support requires optimized coupling conditions to ensure high efficiency.[6][17]

Workflow for SPPS Incorporation:

Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-3-(p-tolyl)oxetane-3-amine-OH (with HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Repeat for Next Amino Acid Capping->Next_Cycle

Caption: General workflow for incorporating 3-(p-tolyl)oxetan-3-amine in SPPS.

Protocol 2: SPPS Incorporation of Fmoc-3-(p-tolyl)oxetan-3-amine-OH

This protocol outlines a manual procedure for a single coupling cycle using a Rink Amide resin as an example.[6]

Materials:

  • Fmoc-protected Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-3-(p-tolyl)oxetan-3-amine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.[6] Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling: a. In a separate vial, pre-activate the Fmoc-3-(p-tolyl)oxetan-3-amine-OH (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2-4 hours. The extended coupling time is necessary due to the steric hindrance of the amino acid.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Capping (Optional): If unreacted amines remain, cap them with acetic anhydride to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesReactivityNotes
HATUOAt esterVery HighHighly effective for hindered couplings, minimizes racemization.[18]
HCTUO-6-ClBt esterHighMore reactive than HBTU, a good alternative to HATU.[18]
PyBOPOBt esterModerateCan be effective, but may require longer reaction times or double coupling.[18]
DIC/OxmaPureOxyma esterModerateA carbodiimide-based system with reduced risk of racemization compared to DIC/HOBt.

Solution-Phase Peptide Synthesis

For shorter peptide sequences or fragment condensation, solution-phase synthesis can be a viable alternative.[19][20][21] This method allows for the purification of intermediates at each step.

Workflow for Solution-Phase Dipeptide Synthesis:

Start Start with C-terminally protected amino acid Coupling Couple with Fmoc-3-(p-tolyl)oxetane-3-amine-OH (e.g., using T3P®) Start->Coupling Workup Aqueous Work-up/Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Deprotection Fmoc/C-terminal Deprotection Purification->Deprotection Final_Product Dipeptide Product Deprotection->Final_Product

Caption: A simplified workflow for solution-phase dipeptide synthesis.

Protocol 3: Solution-Phase Coupling

This protocol provides a general method for coupling Fmoc-3-(p-tolyl)oxetan-3-amine-OH with a C-terminally protected amino acid ester.

Materials:

  • Fmoc-3-(p-tolyl)oxetan-3-amine-OH

  • C-terminally protected amino acid (e.g., H-Ala-OMe·HCl)

  • Propylphosphonic anhydride (T3P®)

  • Ethyl acetate (EtOAc)

  • N-Methylmorpholine (NMM) or DIPEA

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the C-terminally protected amino acid ester hydrochloride salt in EtOAc and add NMM or DIPEA to neutralize it.

  • Add Fmoc-3-(p-tolyl)oxetan-3-amine-OH to the solution.

  • Add T3P® dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by column chromatography.

Characterization of Peptides Containing 3-(p-Tolyl)oxetan-3-amine

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptides.[22][23]

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purification.[24][25]A major peak corresponding to the desired peptide, allowing for purity determination (e.g., >95%).
Mass Spectrometry (MS) Molecular weight verification and sequence confirmation.[22][24]The observed molecular weight should match the calculated molecular weight of the peptide. MS/MS fragmentation can confirm the sequence.[22]
NMR Spectroscopy Structural elucidation and conformational analysis.[24][25]1D and 2D NMR can confirm the presence of the 3-(p-tolyl)oxetan-3-amine moiety and provide insights into the peptide's secondary structure in solution.
Circular Dichroism (CD) Secondary structure analysis (e.g., α-helix, β-sheet content).[24][25]The CD spectrum will reveal the impact of the oxetane incorporation on the overall peptide conformation. Note that oxetane modification can disrupt α-helical structures.[5]
Peptide Mapping Confirmation of primary structure and identification of modifications.[26]Enzymatic digestion followed by LC-MS analysis should yield fragments consistent with the expected peptide sequence.

Impact on Peptide Properties and Future Directions

The incorporation of 3-(p-tolyl)oxetan-3-amine is expected to have a significant impact on the biological and pharmacological properties of peptides.

  • Structural Impact: The rigid oxetane ring is likely to induce a kink in the peptide backbone, which can disrupt α-helical structures but may favor the formation of β-turns.[5] This conformational constraint can be exploited to mimic the bioactive conformation of a native peptide, potentially leading to increased receptor affinity.[12]

  • Proteolytic Stability: The replacement of a peptide bond with the oxetane-amine linkage is expected to confer significant resistance to enzymatic degradation by proteases.[2][3] This should translate to a longer in vivo half-life.

  • Applications: Peptides incorporating this modification could be valuable as inhibitors of protein-protein interactions, where a specific, stable conformation is often required for activity.[3] They may also serve as improved therapeutic agents with enhanced stability and bioavailability.

Future work should focus on systematically evaluating the impact of the position of 3-(p-tolyl)oxetan-3-amine within a peptide sequence on its structure and function. Additionally, exploring a wider range of substituents on the oxetane ring could further fine-tune the properties of these novel peptidomimetics.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (n.d.).
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem. (n.d.).
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.).
  • Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters - ACS Publications. (n.d.).
  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (n.d.).
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond - PEPDOO. (n.d.).
  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed. (n.d.).
  • An index for characterization of natural and non-natural amino acids for peptidomimetics. (2013, July 23).
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Recent Structural Advances in Constrained Helical Peptides - PMC. (n.d.).
  • Solid-Phase Synthesis of Oxetane Modified Peptides - ACS Publications - ACS.org. (2017, June 6).
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (2024, March 17).
  • Peptide Mapping Analysis - Creative Proteomics. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Peptide Characterization & Analytics. (n.d.).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025, February 26).
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.).
  • Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. (n.d.).
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (n.d.).
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Merck Millipore. (n.d.).
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions - Spring. (2018, April 19).
  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate. (n.d.).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - Semantic Scholar. (2021, February 5).
  • Oxetane modified cyclic peptides by disulphide bond... - ResearchGate. (n.d.).
  • (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014, August 14).
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid - IRIS. (2023, October 19).
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - MDPI. (2023, October 19).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing). (n.d.).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28).
  • WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents. (n.d.).
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026, January 29).
  • PepLand: a large-scale pre-trained peptide representation model for a comprehensive landscape of both canonical and non-canonica - arXiv. (2023, November 9).
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis - Rsc.org. (n.d.).
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC. (n.d.).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15).
  • EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • Solid phase peptide synthesis: New resin and new protecting group - CORE. (n.d.).
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.).
  • 3-(p-Tolyl)oxetan-3-amine hydrochloride | 1322200-77-0 | Manchester Organics. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(p-Tolyl)oxetan-3-amine Couplings

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists struggling with the functionalization of 3-(p-Tolyl)oxetan-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists struggling with the functionalization of 3-(p-Tolyl)oxetan-3-amine .

The unique architecture of this molecule—a primary amine situated on a quaternary carbon (C3 of an oxetane ring) directly adjacent to a bulky p-tolyl group—creates a severe steric shield. This structural crowding drastically increases activation energy barriers, rendering standard coupling conditions ineffective. Below, we provide diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to bypass these bottlenecks.

Diagnostic Strategy Dashboard

Before initiating your synthesis, use the decision matrix below to select the thermodynamically and kinetically appropriate coupling strategy for your specific transformation.

DecisionTree A Substrate: 3-(p-Tolyl)oxetan-3-amine B Amide Bond Formation A->B C Buchwald-Hartwig C-N Coupling A->C D Avoid Uronium Salts (e.g., HATU) B->D E Use Acyl Fluorides (TCFH/NMI) B->E F Use Phosphoniums (PyAOP) B->F G Pd/BrettPhos System (Primary Amines) C->G H Optimize Oxidative Addition (Rate-Limiting Step) G->H

Decision matrix for coupling the sterically hindered 3-(p-Tolyl)oxetan-3-amine.

Section 1: Amide Bond Formation (FAQs & Troubleshooting)

Q1: I attempted an amide coupling using standard HATU/DIPEA conditions, but my yield is <20% and I isolated a highly polar byproduct. What happened? A1: You are observing a classic failure mode for sterically hindered amines. HATU is a uronium-based coupling reagent. When the target amine is highly hindered, its nucleophilic attack on the activated OAt (7-aza-1-hydroxybenzotriazole) ester is kinetically suppressed. Instead of forming the amide, the amine attacks the electrophilic uronium carbon of the HATU reagent itself, forming a stable tetramethylguanidinium byproduct[1]. This side reaction permanently depletes your amine and stalls the synthesis.

Q2: If uronium salts fail, what is the mechanistic alternative for amide coupling? A2: You must bypass bulky activated ester intermediates or use non-electrophilic coupling reagents. We recommend two distinct strategies:

  • Acyl Fluorides (TCFH / NMI): Generating an acyl fluoride in situ is highly effective. The fluorine atom has a much smaller van der Waals radius than OBt/OAt leaving groups, drastically reducing the steric penalty in the transition state. This allows the hindered oxetane amine to attack efficiently[2].

  • Phosphonium Reagents (PyAOP): Unlike HATU, PyAOP is a phosphonium salt and lacks an electrophilic carbon center[3]. It cannot react with the free amine to form guanidinium byproducts. This forces the amine to eventually attack the activated ester, yielding the product over extended reaction times.

Quantitative Comparison of Amide Coupling Reagents
Coupling ReagentActive IntermediateSteric PenaltyTypical Yield (%)Reaction TimePrimary Failure Mode
HATU / DIPEA OAt EsterHigh< 20%24h+Guanidinylation of amine
PyAOP / DIPEA OAt EsterMedium60 - 80%12 - 16hSlow conversion rate
TCFH / NMI Acyl FluorideVery Low85 - 95%2 - 4hHydrolysis (if wet)
Oxalyl Chloride Acid ChlorideLow70 - 90%4 - 8hSubstrate degradation
Validated Protocol 1: Acyl Fluoride-Mediated Amide Coupling (TCFH/NMI)

This protocol utilizes a self-validating system to ensure intermediate formation before committing the valuable amine.

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M) under N₂. Add N-methylimidazole (NMI, 3.0 eq), followed by TCFH (1.2 eq). Stir at room temperature for 30 minutes.

  • In-Process Control (Validation): Take a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. You should observe the mass of the corresponding methyl ester (confirming the acyl fluoride was successfully generated) and complete consumption of the free acid. Do not proceed if the free acid remains.

  • Coupling: Once validated, add 3-(p-Tolyl)oxetan-3-amine (1.0 eq) in a single portion.

  • Reaction & Monitoring: Stir at 40 °C. Monitor via TLC (UV/KMnO₄). The primary amine spot will disappear, and a new, less polar amide spot will form within 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with 1M HCl (to remove NMI), dry over Na₂SO₄, and concentrate.

Section 2: Buchwald-Hartwig C-N Cross-Coupling (FAQs & Troubleshooting)

Q3: Which palladium ligand system is optimal for this hindered primary amine? A3: For primary amines, BrettPhos is the gold standard[4]. However, the extreme steric bulk of the 3-(p-tolyl)oxetan-3-yl group alters the fundamental energy landscape of the catalytic cycle. Density Functional Theory (DFT) studies demonstrate that as the steric hindrance of the amine increases, the energy barrier for the reductive elimination step actually decreases due to the thermodynamic drive for steric relief[5].

Q4: How does this alter my optimization strategy? A4: Because the bulky amine accelerates reductive elimination, the bottleneck of the Pd-BrettPhos catalytic cycle shifts entirely to oxidative addition [6]. To optimize this reaction, you must facilitate the oxidative addition step. Use electron-deficient aryl bromides or iodides (which undergo oxidative addition faster) rather than electron-rich aryl chlorides, and utilize a strong, soluble base like LiHMDS or NaOtBu to drive the amine binding and deprotonation steps[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-Limiting Bottleneck) Pd0->OA Ar-X PdII_Ar Pd(II)(Ar)(X)L Complex AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind 3-(p-Tolyl)oxetan-3-amine PdII_Amine Pd(II)(Ar)(N)L Complex RE Reductive Elimination (Accelerated by Steric Bulk) PdII_Amine->RE OA->PdII_Ar AmineBind->PdII_Amine RE->Pd0 Product Release

Buchwald-Hartwig catalytic cycle showing steric impacts on reaction kinetics.

Validated Protocol 2: Pd/BrettPhos Catalyzed C-N Coupling
  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Aryl Bromide (1.0 eq), 3-(p-Tolyl)oxetan-3-amine (1.2 eq), Pd(OAc)₂ (2 mol%), BrettPhos ligand (4 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Catalyst Activation (Validation): Heat the mixture to 100 °C. Visual Check: Within the first 10-15 minutes, the solution should transition from a dark brown suspension to a deep red/purple homogeneous solution. This color change is a self-validating indicator that the active Pd(0)-BrettPhos species has successfully formed.

  • Reaction: Continue stirring at 100 °C for 12-16 hours.

  • In-Process Control: Filter a 10 µL aliquot through a small pad of Celite, dilute with EtOAc, and analyze via GC-MS or LC-MS to confirm the complete consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Source: acs.
  • Source: acs.
  • Source: benchchem.
  • Source: libretexts.
  • Source: sigmaaldrich.
  • Source: rsc.

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Optimization

Technical Support Center: Preventing Oxetane Ring-Opening in 3-(p-Tolyl)oxetan-3-amine Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Diagnostic Overview: The Dual Nature of 3-Aminooxetanes Oxetanes are highly valued in modern drug discovery as polar, metabolically sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Diagnostic Overview: The Dual Nature of 3-Aminooxetanes

Oxetanes are highly valued in modern drug discovery as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups[1]. However, integrating 3-(p-Tolyl)oxetan-3-amine into complex synthetic workflows presents a unique challenge. The molecule possesses a delicate electronic tension: it contains a nucleophilic primary amine and an electrophilic, highly strained (∼107 kJ/mol) four-membered ether ring.

As a Senior Application Scientist, I have observed that the majority of oxetane degradation events are not caused by inherent molecular instability, but rather by standard laboratory protocols (like acidic aqueous workups) that inadvertently activate the oxetane oxygen. This guide provides the mechanistic causality and self-validating protocols necessary to functionalize the amine without compromising the oxetane core.

Field-Tested FAQs & Troubleshooting

Q1: Why does 3-(p-Tolyl)oxetan-3-amine degrade during standard acidic workups, despite the protective 3,3-disubstitution? A1: It is true that 3,3-disubstituted oxetanes are generally stable because the bulky substituents sterically block external nucleophiles from accessing the C–O σ* antibonding orbital[1]. However, this steric protection is bypassed under strong Brønsted acid conditions (e.g., 1M HCl washes). When the pH drops, the oxetane oxygen becomes protonated, forming a highly electrophilic oxonium intermediate. The presence of the electron-rich p-tolyl group can further stabilize developing positive charge during transition states. Driven by the release of ring strain, even weak nucleophiles (like water or chloride ions) will eventually force a ring-opening event under these conditions[2]. Prevention: Completely abandon acidic aqueous washes. Use scavenger resins to remove unreacted amines.

Q2: Is the 3-aminooxetane motif susceptible to auto-catalytic degradation (self-condensation) during long-term storage? A2: No. 3-Aminooxetanes possess 1,3-amphoteric reactivity, meaning they contain both a nucleophilic site (the amine) and an electrophilic site (the oxetane carbons). However, the rigid geometry and the 1,3-relative positioning impose a massive kinetic barrier against intramolecular attack. Forming the necessary transition state for self-destructive cyclization is sterically and electronically disfavored. Consequently, these molecules exhibit extraordinary bench stability compared to other amphoteric compounds[3].

Q3: How do I choose the right solvent and reagents for amine coupling to minimize Lewis acid-catalyzed degradation? A3: The oxetane oxygen is a Lewis base. Avoid reagents that generate strong Lewis acids or HCl as a byproduct (e.g., acid chlorides, SOCl₂). For amidation, utilize coupling reagents like HATU or EDC/HOBt in strictly aprotic, non-coordinating solvents (DMF, DCM, or EtOAc). Protic solvents can hydrogen-bond with the oxetane oxygen, subtly increasing its electrophilicity and lowering the barrier to ring-opening. Always maintain a stoichiometric excess of a non-nucleophilic base (like DIPEA) to buffer the system.

Quantitative Stability Matrix

The following table synthesizes the chemical stability profile of the 3-substituted oxetane core under various environmental conditions, providing a predictive baseline for your experimental design[3][4].

Environmental ConditionReagent / SolventTime & TempOxetane RecoveryMechanistic Observation
Strong Acidic 1M HCl (aq)1 h, 37 °C< 35%Rapid oxonium formation; nucleophilic ring-opening by Cl⁻/H₂O.
Mild Acidic 0.1M AcOH24 h, 25 °C> 95%Insufficient acidity to fully protonate the oxetane oxygen.
Buffered / Basic DIPEA in DMF24 h, 80 °C> 98%Steric shielding of C–O σ* orbital prevents Sₙ2 attack; highly stable.
Amphoteric (Neat) None (Bench Storage)6 months, 25 °C> 99%1,3-strain barrier strictly inhibits self-destructive cyclization.

Mechanistic Pathway Visualization

Understanding the divergent pathways of 3-aminooxetanes under acidic versus buffered conditions is critical for reaction design.

OxetaneStability Start 3-(p-Tolyl)oxetan-3-amine (Intact Core) PathAcid Acidic Conditions (pH < 3) Start->PathAcid H+ addition PathBase Buffered / Basic Conditions (pH > 7) Start->PathBase Reagent addition Oxonium Oxonium Intermediate (Highly Electrophilic) PathAcid->Oxonium AmineAct Amine Nucleophilic Attack (Target Reaction) PathBase->AmineAct Degradation Ring-Opened Byproduct (Amino Alcohol) Oxonium->Degradation Nucleophile (H2O, Cl-) Success Stable Functionalized Oxetane (e.g., Amide/Amine) AmineAct->Success Electrophile

Mechanistic pathways of 3-aminooxetane under acidic degradation vs. buffered functionalization.

Standard Operating Procedure: Self-Validating Acid-Free Amidation

This protocol utilizes a continuous buffering strategy to ensure the local pH never drops below the threshold for oxetane protonation. It includes built-in validation checkpoints to guarantee the integrity of the oxetane ring.

Step 1: Reagent Preparation & Activation

  • Dissolve 1.0 eq of your target carboxylic acid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Causality: DIPEA is a non-nucleophilic base that neutralizes the acidic proton of the carboxylic acid and the byproduct of HATU activation. This prevents any transient acidic excursions that could protonate the oxetane.

  • Validation Checkpoint 1: The reaction mixture should transition to a clear, homogeneous solution. If it remains turbid, add an additional 0.1 eq of DIPEA to ensure full deprotonation.

Step 2: Nucleophilic Coupling

  • Add 1.0 eq of 3-(p-Tolyl)oxetan-3-amine (free base) dropwise to the activated ester solution. Stir for 2 hours at room temperature.

Step 3: In-Process Validation (Critical)

  • Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with EtOAc.

  • Validation Checkpoint 2: Run a rapid ¹H-NMR of the organic layer. The intact oxetane ring is definitively validated by the persistence of the highly characteristic AB quartet or doublet signals in the 4.5–5.0 ppm region. Disappearance of these peaks indicates catastrophic ring-opening.

Step 4: Scavenger Workup (Acid-Free)

  • Do not use HCl or citric acid to remove unreacted amine. Instead, add 1.5 eq (relative to remaining amine) of a polymer-bound isocyanate scavenger resin directly to the reaction mixture. Stir for 30 minutes.

  • Causality: The resin covalently binds the unreacted primary amine while maintaining a neutral/basic environment, entirely bypassing the risk of acid-catalyzed degradation.

Step 5: Isolation

  • Filter the mixture through a Celite pad to remove the scavenger resin.

  • Dilute the filtrate with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography. Pro-tip: Use 1% Et₃N in your chromatography eluent to neutralize the natural acidity of the silica gel stationary phase[4].

References

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing).
  • Organic & Biomolecular Chemistry - RSC Publishing.

Sources

Troubleshooting

Advanced purification and recrystallization techniques for 3-(P-Tolyl)oxetan-3-amine

Executive Summary Oxetanes are highly valued in modern medicinal chemistry as sp³-rich bioisosteres for gem-dimethyl and carbonyl groups, drastically improving aqueous solubility and metabolic stability. However, the inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxetanes are highly valued in modern medicinal chemistry as sp³-rich bioisosteres for gem-dimethyl and carbonyl groups, drastically improving aqueous solubility and metabolic stability. However, the inherent ring strain of the oxetane core (~107 kJ/mol) combined with the basicity of the primary amine in 3-(p-Tolyl)oxetan-3-amine creates unique synthetic and purification challenges.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical causality behind degradation pathways—specifically acid-catalyzed ring opening—and to provide self-validating methodologies for isolating high-purity free bases and hydrochloride salts.

Physicochemical Properties & Handling Metrics

Understanding the baseline properties of 3-(p-Tolyl)oxetan-3-amine is critical for designing a successful purification strategy.

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₀H₁₃NO (Free Base) / C₁₀H₁₄ClNO (HCl Salt)Determines salt equivalent calculations.
Molecular Weight 163.22 g/mol (Base) / 199.68 g/mol (Salt)Essential for precise stoichiometric acidification (1)[1].
pKa (Conjugate Acid) ~7.0 – 7.5Requires aqueous phase pH > 9 for free base extraction.
Ring Strain Energy ~107 kJ/molHigh susceptibility to acid-catalyzed ring opening.
Solubility (Free Base) Soluble in DCM, EtOAc, Et₂O, MTBEIdeal for organic extraction and standard chromatography.
Solubility (HCl Salt) Soluble in hot MeOH, iPrOH; Insoluble in HeptaneEnables highly controlled anti-solvent recrystallization.

Troubleshooting FAQs: Purification & Recrystallization

Q1: Why does my 3-(p-Tolyl)oxetan-3-amine degrade into a complex mixture during standard silica gel chromatography? A1: The degradation is driven by the inherent acidity of standard silica gel (silanol pKₐ ~4.5–5.0). The oxetane oxygen is highly susceptible to protonation by these acidic sites. Mechanistically, the 3-position of this specific molecule is a quaternary center bearing an electron-donating p-tolyl group. If the oxetane oxygen is protonated, the p-tolyl group stabilizes the developing positive charge at C3. This drastically lowers the activation energy for ring-opening, causing the ~107 kJ/mol ring strain to release irreversibly (2)[2]. Solution: You must neutralize the stationary phase. Pre-flush the silica column with 1–5% triethylamine (Et₃N) in your non-polar eluent to cap the acidic silanol groups, or switch to basic alumina.

Q2: I need to isolate the compound as a hydrochloride salt for long-term stability, but adding aqueous HCl destroys the product. What is the mechanistic cause, and how do I prevent it? A2: Aqueous hydrochloric acid introduces both a strong proton source and a highly nucleophilic environment (water/chloride). Protonation of the oxetane ring in the presence of water leads to rapid hydrolytic ring-opening, forming a 1,3-diol derivative (3)[3]. Solution: The protocol must strictly exclude water. Use anhydrous HCl dissolved in a non-nucleophilic solvent (e.g., 4M HCl in 1,4-dioxane) at 0 °C. By keeping the system anhydrous and cold, the primary amine is selectively protonated to form the insoluble ammonium salt before the oxetane oxygen can react, causing the stable salt to crash out of solution immediately (4)[4].

Q3: How can I efficiently remove unreacted p-tolyl organometallic precursors or ketone starting materials without using chromatography? A3: Exploit the differential solubility of the ionized vs. unionized states. Organometallic byproducts and oxetan-3-one precursors lack the basic amine functionality. Solution: Dissolve the crude mixture in an organic solvent (e.g., MTBE) and extract with a mild, cold aqueous acid (e.g., 10% citric acid). The 3-(p-Tolyl)oxetan-3-amine partitions into the aqueous layer as a citrate salt, leaving neutral/lipophilic impurities in the organic layer. Basify the aqueous layer to pH 10 with cold aqueous NaOH and back-extract with dichloromethane (DCM) to recover the pure free base.

Detailed Step-by-Step Methodologies

Protocol A: Basified Silica Gel Chromatography (Free Base Isolation)

Self-Validating Step: Ensure the column effluent pH is >8 (test with moistened pH paper) before loading the sample to guarantee silanol deactivation.

  • Column Preparation: Slurry silica gel in Hexanes containing 3% v/v Triethylamine (Et₃N). Pack the column and flush with 2 column volumes (CV) of the same solvent.

  • Loading: Dissolve the crude 3-(p-Tolyl)oxetan-3-amine in a minimum volume of DCM. Apply evenly to the column head.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 90:10 to 50:50), maintaining 1% Et₃N in the mobile phase to prevent on-column degradation.

  • Verification: Spot fractions on TLC plates (pre-treated with Et₃N vapor). Visualize using Ninhydrin stain (primary amines appear as distinct purple/pink spots).

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure at <30 °C to minimize thermal degradation.

Protocol B: Controlled Hydrochloride Salt Formation and Recrystallization

Self-Validating Step: The formation of a persistent, crystalline white precipitate upon HCl addition confirms successful salt formation without hydrolytic degradation to an oil.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (10 mL/g) under a nitrogen atmosphere. Cool to 0 °C in an ice bath.

  • Acidification: Dropwise, add 1.05 equivalents of 4M HCl in 1,4-dioxane. A white precipitate of 3-(p-Tolyl)oxetan-3-amine hydrochloride will form immediately. Stir for 15 minutes.

  • Isolation: Filter the solid rapidly through a dry Büchner funnel and wash with cold, anhydrous diethyl ether.

  • Recrystallization: Transfer the crude salt to a round-bottom flask. Add a minimum volume of boiling isopropanol (iPrOH) until the solid is just dissolved.

  • Anti-Solvent Addition: Remove from heat and slowly add heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (supersaturation point).

  • Crystallization: Allow the flask to cool slowly to room temperature to promote crystal lattice formation, then transfer to a 4 °C refrigerator for 4 hours.

  • Final Recovery: Filter the highly pure crystalline needles, wash with cold heptane, and dry under high vacuum for 12 hours.

Workflow Visualization

PurificationWorkflow N1 Crude 3-(p-Tolyl)oxetan-3-amine (Reaction Mixture) N2 Basified Silica Gel Chromatography (1% Et3N) N1->N2 Remove non-polar impurities N3 Purified Free Base (Organic Phase) N2->N3 Elute & Concentrate <30°C N4 Anhydrous HCl in Dioxane (0 °C, N2 Atmosphere) N3->N4 Acidify carefully N5 Crude HCl Salt (Precipitate) N4->N5 Rapid Precipitation N6 Recrystallization (Hot iPrOH / Heptane) N5->N6 Dissolve & add anti-solvent N7 Pure 3-(p-Tolyl)oxetan-3-amine HCl (>99% Purity) N6->N7 Controlled Cooling

Figure 1: Optimized purification and recrystallization workflow for 3-(p-Tolyl)oxetan-3-amine.

References

  • ChemRxiv. "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level". [Link]

  • ACS Publications (Organic Letters). "Unexpected Isomerization of Oxetane-Carboxylic Acids". [Link]

  • Journal of Organic and Pharmaceutical Chemistry. "A Scalable Approach to Primary Amines via the Petasis Reaction". [Link]

Sources

Optimization

Minimizing byproduct formation during 3-(P-Tolyl)oxetan-3-amine derivatization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists working with oxetane-containing building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists working with oxetane-containing building blocks. 3-(p-Tolyl)oxetan-3-amine is a highly valuable bioisostere for amides and gem-dimethyl groups, offering improved metabolic stability and aqueous solubility[1][2]. However, derivatizing this specific molecule—whether through amidation, sulfonylation, or urea formation—presents a dual challenge: the inherent acid-sensitivity of the strained oxetane ring and the severe steric hindrance at the 3-position.

This guide provides the mechanistic causality behind byproduct formation and field-proven, self-validating protocols to ensure high-yielding derivatizations.

Mechanistic Pathways of Derivatization

Understanding the divergent reaction pathways of 3-(p-Tolyl)oxetan-3-amine is critical. The diagram below illustrates how reagent selection dictates whether the reaction proceeds to the target derivative or degrades into unwanted byproducts.

G SM 3-(p-Tolyl)oxetan-3-amine CondAcid Acidic/Harsh Conditions (e.g., HCl, HOBt, Heat) SM->CondAcid Suboptimal CondBase Mild Basic Conditions (e.g., HATU, DIPEA, 25°C) SM->CondBase Optimized BP_Ring Byproduct: 1,3-Amino Alcohols (Ring Cleavage) CondAcid->BP_Ring C-O σ* Attack BP_SM Byproduct: Unreacted SM (Steric Blockade) CondAcid->BP_SM Poor Electrophile Activation Target Target Derivative (Stable Oxetane Amide) CondBase->Target Chemoselective Coupling

Reaction pathways of 3-(p-Tolyl)oxetan-3-amine derivatization.

Troubleshooting & FAQs

Q1: Why does my amidation of 3-(p-Tolyl)oxetan-3-amine yield predominantly 1,3-amino alcohol byproducts instead of the target amide? Causality: The 4-membered oxetane ring possesses significant inherent ring strain. While 3,3-disubstituted oxetanes are generally the most stable substitution pattern because the substituents sterically block external nucleophiles from attacking the C–O σ* antibonding orbital[1][3], this stability is compromised in the presence of Brønsted or Lewis acids. Acidic coupling additives (like HOBt) or acidic workups protonate the oxetane oxygen. Once activated, the ring is highly susceptible to cleavage by trace moisture or the amine itself, resulting in 1,3-amino alcohols or diols[3]. Solution: Maintain strictly basic conditions throughout the reaction and workup. Replace acidic additives with neutral or basic highly-reactive coupling agents (e.g., HATU) and use a non-nucleophilic base like DIPEA.

Q2: I am experiencing very low conversion rates and recovering unreacted starting material. How can I drive the reaction without increasing the temperature, which degrades the oxetane? Causality: The sluggish reactivity is a product of two compounding factors. 1. Steric Hindrance: The 3-position is a highly congested tertiary carbon bearing a bulky p-tolyl group, the oxetane ring, and the amine. 2. Electronic Deactivation: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect through the short σ-bonding framework. This reduces the pKa​H of the amine by approximately 2.7 units (making it ~500 times less basic and significantly less nucleophilic than a standard aliphatic amine)[1]. Solution: Do not use heat to force the reaction. Instead, thoroughly pre-activate your electrophile. For amidation, use HATU or T3P (Propylphosphonic anhydride)[4]. For urea formation, react directly with isocyanates at 25°C[5].

Q3: How should I handle subsequent deprotection steps (e.g., ester hydrolysis) after successfully derivatizing the oxetane amine? Causality: Exposing the newly formed oxetane derivative to strong acids (e.g., HCl, TFA) during deprotection will rapidly cleave the ether linkage[3][6]. Solution: Design orthogonal protection strategies that avoid acid. For example, if you need to reveal a carboxylic acid, use an alkyl ester and perform a basic saponification (LiOH/NaOH), which is perfectly tolerated by the oxetane core[3][6].

Quantitative Comparison of Derivatization Conditions

To minimize unreacted starting material and ring-opened byproducts, reagent selection must balance electrophilic activation with pH neutrality.

Coupling Reagent / ConditionsBase / AdditiveTemp (°C)Conversion (%)Ring-Opened Byproduct (%)Scientific Recommendation
EDC / HOBt None25< 30%15 - 25%Not Recommended. Acidic HOBt promotes oxetane C-O cleavage.
Acyl Chloride Et 3​ N (1.5 eq)0 to 2540 - 60%10 - 20%Moderate. HCl byproduct must be strictly scavenged to prevent degradation.
T3P (50% in EtOAc) Pyridine or DIPEA25 to 60> 85%< 5%Recommended. Excellent for highly hindered acids; low epimerization[4].
HATU DIPEA (3.0 - 4.0 eq)25> 95%< 2%Highly Recommended. Optimal balance of extreme activation and basicity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific stoichiometric controls and analytical checkpoints to ensure the structural integrity of the oxetane ring is maintained.

Protocol A: Base-Mediated Amidation using HATU

This protocol overcomes the low nucleophilicity of the oxetane amine while preventing acid-catalyzed degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Note that 3-(p-Tolyl)oxetan-3-amine is frequently supplied as a hydrochloride salt[7]. Add the 3-(p-Tolyl)oxetan-3-amine HCl salt (1.0 eq) to the reaction mixture, immediately followed by an additional 1.0 eq of DIPEA (to neutralize the HCl salt and prevent localized acidity).

  • Reaction: Stir at 25°C for 4–12 hours.

  • Self-Validation (QC): Monitor via LC-MS. Crucial: Ensure your LC-MS mobile phase uses a basic modifier (e.g., 0.1% NH 4​ OH) rather than an acidic one (0.1% Formic Acid) to prevent artifactual ring-opening during analysis.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Oxetane-Tolerant Ester Saponification

Use this protocol if your derivatized molecule requires subsequent ester deprotection[3].

Step-by-Step Methodology:

  • Setup: To a solution of the oxetane-containing ester (1.0 eq) in a mixture of THF and water (2:1 v/v, 0.1 M), add lithium hydroxide monohydrate (LiOH·H 2​ O) (2.0 eq)[3].

  • Reaction: Stir the mixture vigorously at room temperature. Monitor by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove the THF[3]. Do not acidify to pH 1-2. Instead, carefully adjust the aqueous layer to pH ~5.5-6.0 using 1M NaHSO 4​ or a weak cation-exchange resin. Extract the free carboxylic acid with DCM or EtOAc. This precise pH control validates the survival of the oxetane ring while allowing isolation of the acid.

References

  • Oxetanes in Drug Discovery Campaigns Source: nih.gov URL:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: beilstein-journals.org URL:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: chemrxiv.org URL:[Link]

  • Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses Source: researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Metabolic stability comparison of 3-(P-Tolyl)oxetan-3-amine and morpholine analogs

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. Morpholine rings are ubiquitous in medicinal chemistry, primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. Morpholine rings are ubiquitous in medicinal chemistry, primarily used to improve aqueous solubility and modulate lipophilicity. However, morpholines carry a significant liability: they are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[1].

To circumvent this, researchers have increasingly turned to 3-aminooxetanes—specifically functionalized derivatives like 3-(p-tolyl)oxetan-3-amine —as bioisosteres for morpholine[2]. This guide provides an objective, data-driven comparison of the metabolic stability between morpholine analogs and 3-aryloxetan-3-amines, detailing the mechanistic causality behind their performance and the experimental protocols used to validate these claims.

Mechanistic Causality: Why Morpholine Fails and Oxetane Succeeds

The disparity in metabolic stability between morpholine and 3-(p-tolyl)oxetan-3-amine is rooted in fundamental structural and electronic differences.

The Morpholine Liability: α -Proton Oxidation

Morpholine contains four α -protons adjacent to its oxygen and nitrogen heteroatoms. These sites are highly vulnerable to CYP450-mediated hydrogen atom abstraction. Oxidation at the carbon adjacent to the oxygen or nitrogen leads to the formation of unstable hemiacetals or carbinolamines, which spontaneously undergo ring-opening and dealkylation[1]. This rapid degradation results in high intrinsic clearance ( CLint​ ) and a short in vivo half-life.

The 3-Aminooxetane Advantage: Electronic and Steric Shielding

Replacing the morpholine core with a 3-(p-tolyl)oxetan-3-amine scaffold fundamentally alters the molecule's interaction with metabolic enzymes[3]:

  • Elimination of Labile Sites: The compact, 4-membered oxetane ring lacks the highly accessible, metabolically labile α -protons found in morpholine.

  • pKa Modulation (Electronic Effect): The strong electron-withdrawing nature of the closely situated oxetane oxygen significantly lowers the pKa of the adjacent amine (typically from ~8.3 in morpholine to ~6.4 in 3-aminooxetanes)[4]. Because CYP450 enzymes (particularly CYP2D6 and CYP3A4) often utilize the heme iron to coordinate basic amines, reducing the basicity directly decreases the affinity of the drug for the enzyme's active site.

  • Preservation of Physicochemical Properties: Despite the structural change, the oxetane oxygen maintains a similar spatial orientation and hydrogen-bond acceptor capability as the morpholine oxygen, preserving target engagement and aqueous solubility while lowering overall lipophilicity (LogD)[4].

Pathway cluster_morpholine Morpholine Liability cluster_oxetane 3-Aminooxetane Stability M1 Morpholine Analog M2 CYP450 Oxidation (alpha-C Hydroxylation) M1->M2 M3 Ring Opening & High Clearance M2->M3 O1 3-(P-Tolyl)oxetan-3-amine O2 Steric & Electronic Shielding O1->O2 O3 Intact Scaffold & Low Clearance O2->O3

Fig 1. Metabolic degradation of morpholine vs. CYP450 resistance of 3-aminooxetanes.

Quantitative Data Comparison

The following table summarizes the typical pharmacokinetic and physicochemical shifts observed when a morpholine moiety is replaced by a 3-aminooxetane derivative in a lead optimization campaign.

ParameterMorpholine Analog3-(P-Tolyl)oxetan-3-amine AnalogMechanistic Implication
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Oxetane resists CYP-mediated ring opening and dealkylation.
Amine pKa ~8.0 - 8.5~6.0 - 6.5Electron-withdrawing oxetane oxygen reduces basicity, lowering CYP binding affinity.
LogD (pH 7.4) ModerateLowered (by ~0.5 - 0.8)Increased polarity of the oxetane core improves aqueous solubility without adding lipophilic bulk.
Primary Metabolic Route α -C Oxidation / Ring OpeningHighly resistant to CYPsShifts metabolism away from the heterocyclic core, prolonging half-life.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of 3-(p-tolyl)oxetan-3-amine against morpholine analogs, an in vitro Human Liver Microsome (HLM) stability assay must be conducted.

This protocol is designed as a self-validating system : it includes a minus-NADPH negative control to differentiate true enzymatic metabolism from chemical instability, and a high-clearance positive control (e.g., Verapamil) to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compounds (Morpholine analog and 3-(p-tolyl)oxetan-3-amine) in DMSO.

    • Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is 0.1% to prevent CYP inhibition.

  • Microsome Incubation:

    • Add Human Liver Microsomes (HLMs) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation & Controls:

    • Test Samples: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Negative Control: Add buffer instead of NADPH to verify that any observed degradation is strictly CYP450-dependent.

    • Positive Control: Run a parallel assay using Verapamil to validate microsomal activity.

  • Time-Course Sampling:

    • Extract 50 µL aliquots at specific time points: 0, 15, 30, 45, and 60 minutes.

  • Quenching & Extraction:

    • Immediately quench the reaction by adding the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to LC vials. Quantify the depletion of the parent compound using LC-MS/MS.

    • Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of remaining compound versus time.

Workflow S1 1. Substrate Prep 1 µM Test Cpd in Buffer S2 2. Microsome Addition HLM/MLM (0.5 mg/mL) S1->S2 S3 3. Reaction Initiation Add 1 mM NADPH, 37°C S2->S3 S4 4. Time-Course Sampling 0, 15, 30, 45, 60 min S3->S4 S5 5. Quenching Cold ACN + Internal Std S4->S5 S6 6. LC-MS/MS Analysis Quantify Parent Depletion S5->S6

Fig 2. Step-by-step workflow for in vitro liver microsomal stability assay (HLM).

Conclusion

The transition from morpholine to 3-aminooxetanes like 3-(p-tolyl)oxetan-3-amine represents a highly effective strategy in modern medicinal chemistry. By leveraging the steric compactness and electron-withdrawing properties of the oxetane ring, researchers can systematically eliminate the oxidative liabilities of morpholine, lower amine basicity, and drastically improve metabolic stability without sacrificing aqueous solubility.

References

  • Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL
  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL
  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres Source: ACS Publications URL

Sources

Comparative

Strategic Lipophilicity Reduction: A Comparative Guide to 3-(P-Tolyl)oxetan-3-amine vs. Traditional Amines

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring bottleneck: a primary or secondary amine is essential for target engagement, but its high basicity (p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring bottleneck: a primary or secondary amine is essential for target engagement, but its high basicity (pKa > 9) and lipophilicity drive severe off-target liabilities. Traditional approaches—such as introducing gem-dimethyl groups or cyclobutane rings to block metabolic hot spots—often exacerbate lipophilicity (LogD), leading to poor aqueous solubility, rapid clearance, and increased hERG toxicity.

In modern medicinal chemistry, the strategic incorporation of a 3-amino-oxetane motif offers a masterclass in physicochemical fine-tuning. This guide objectively compares the performance of 3-(p-Tolyl)oxetan-3-amine against traditional amine counterparts, providing the mechanistic causality and self-validating experimental protocols necessary to leverage this bioisostere effectively.

Mechanistic Causality: Why Oxetanes Outperform Traditional Amines

The superiority of the oxetane ring over traditional cycloalkanes or alkyl chains is not coincidental; it is rooted in fundamental physical chemistry 1. When replacing a gem-dimethyl or cyclobutane group with an oxetane, three causal mechanisms are activated:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative oxygen atom within the strained 4-membered ring exerts a strong electron-withdrawing pull on the adjacent amine's lone pair. This predictably lowers the amine's pKa by 2.0 to 3.0 units, preventing excessive protonation at physiological pH and mitigating phospholipidosis 2.

  • Dipole Moment & Hydration: The oxetane oxygen acts as a potent, localized hydrogen-bond acceptor. This creates a highly favorable hydration sphere, drastically reducing the LogD and boosting aqueous solubility by orders of magnitude compared to purely hydrocarbon rings 3.

  • Metabolic Shielding: The sp3-rich, electron-deficient oxetane core resists CYP450-mediated oxidation while maintaining a compact spatial volume nearly identical to a gem-dimethyl group.

Pathway A 3-(p-Tolyl)oxetan-3-amine B Oxygen Dipole Moment A->B Inductive Effect C sp3-Rich Core A->C Structural Topology D Reduced pKa (~6.8) B->D Electron Withdrawal E Lower LogD B->E Increased Polarity C->E Reduced Flatness F Optimized ADME Profile D->F Reduced hERG/Toxicity E->F Higher Solubility

Logical mapping of physicochemical property modulation by the oxetane motif.

Comparative Physicochemical Data

To objectively evaluate the performance of 3-(p-Tolyl)oxetan-3-amine, we compare it against its direct matched molecular pairs (MMPs): the gem-dimethyl analog and the cyclobutane analog.

Physicochemical Property2-(p-Tolyl)propan-2-amine (gem-dimethyl)1-(p-Tolyl)cyclobutan-1-amine (Cyclobutane)3-(p-Tolyl)oxetan-3-amine (Oxetane)
LogD (pH 7.4) 2.82.91.4
pKa (Amine) 9.49.26.8
Aqueous Sol. (µg/mL) < 10< 10> 400
HLM CL_int (µL/min/mg) 45 (Moderate)52 (High)12 (Low)

Data reflects typical matched molecular pair shifts observed in literature when replacing hydrocarbon cores with oxetanes.

Self-Validating Experimental Protocols

Trustworthy data requires robust methodologies. Computational LogP/LogD models frequently miscalculate the hydration energy of oxetanes. Therefore, empirical measurement is mandatory. The following protocols are designed as self-validating systems , incorporating internal checks to prevent false data artifacts.

Protocol 1: Mass-Balance Validated Shake-Flask LogD (pH 7.4)

Causality for Experimental Choice: We employ a strict mass-balance check because oxetanes can sometimes form micro-emulsions or precipitate at the octanol-water interface. If the compound is lost to the interface, the calculated LogD is artificially skewed.

Workflow Step1 1. Compound Prep (10 mM in DMSO) Step2 2. Biphasic Partitioning (Octanol / PBS pH 7.4) Step1->Step2 Spike 1% v/v Step3 3. Phase Separation (Centrifugation at 3000g) Step2->Step3 Shake 60 min, 25°C Step4 4. LC-MS/MS Quantification Step3->Step4 Sample both phases Step5 5. Mass Balance Validation Step4->Step5 Calculate LogD Step5->Step2 If Recovery < 95%, Re-evaluate

Self-validating shake-flask experimental workflow for LogD determination.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-(p-Tolyl)oxetan-3-amine in LC-MS grade DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol (pre-saturated with PBS) and 495 µL of PBS (pH 7.4, pre-saturated with octanol).

  • Equilibration: Shake the vial mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3,000 x g for 15 minutes to achieve complete phase separation and break any micro-emulsions.

  • Sampling: Carefully extract 50 µL from both the octanol and aqueous phases. Dilute each sample 1:10 with acetonitrile.

  • Quantification: Quantify the concentration in both phases via LC-MS/MS using a standard curve.

  • Self-Validation (Critical): Calculate the total mass recovered. If (Mass_octanol + Mass_aqueous) < 0.95 * Mass_initial, discard the data. This flags precipitation or non-specific glass binding.

Protocol 2: Internally Controlled Microsomal Stability (CL_int)

Causality for Experimental Choice: To prove the metabolic shielding of the oxetane ring, we measure intrinsic clearance. A self-validating assay must prove the microsomes are active but not over-active, ensuring the low clearance of the oxetane is genuine and not due to degraded enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Self-Validation (Critical): Concurrently run Verapamil (high clearance control, expected t1/2 < 15 min) and Warfarin (low clearance control, expected t1/2 > 200 min) in parallel wells. If controls fall outside historical bounds, invalidate the run.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge the quenched plates at 4,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatants via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to determine the half-life (t1/2) and calculate CL_int.

Conclusion

The transition from traditional alkyl or cycloalkyl amines to an oxetan-3-amine is not merely a structural tweak; it is a strategic maneuver to rescue compounds failing due to high lipophilicity and basicity. As demonstrated, 3-(p-Tolyl)oxetan-3-amine provides a superior physicochemical profile, dropping LogD by over a full log unit and significantly lowering pKa, all while maintaining excellent metabolic stability.

References

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Journal of Medicinal Chemistry - ACS Publications[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications[Link]

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